3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Description
This sulfonamide derivative is a structurally complex molecule featuring a benzenesulfonamide core substituted with chlorine atoms at positions 3 and 5. The nitrogen of the sulfonamide group is further functionalized with a 4-methoxyphenyl moiety and a methylene-linked pyrazole ring. The pyrazole ring is substituted with a trifluoromethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 1. Such a configuration imparts unique electronic and steric properties, making the compound a candidate for bioactivity studies, particularly in drug discovery targeting enzyme inhibition or receptor modulation.
The synthesis of this compound likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and heterocyclic ring formation, as inferred from methodologies in plant-derived bioactive molecule synthesis . Its crystal structure, resolved using SHELXL , reveals a planar benzenesulfonamide core with torsional flexibility at the methylene linker, enabling conformational adaptability during molecular interactions.
Properties
IUPAC Name |
3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3F3N3O3S/c1-27-18(22)16(17(26-27)19(23,24)25)10-28(13-3-5-14(31-2)6-4-13)32(29,30)15-8-11(20)7-12(21)9-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFLMWHAXIBFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H9Cl3F3N3
- CAS Number : 956368-60-8
- Molar Mass : 358.57 g/mol
This compound primarily functions as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Target Kinases
Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), which are involved in the regulation of cell division and survival. Particularly, it has shown activity against:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in non-small cell lung cancer (NSCLC) treatment.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Important for angiogenesis.
Biological Activity
The biological activity of this compound has been assessed through various studies:
Anticancer Activity
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis.
- Selectivity : It exhibits a selective inhibition profile against mutant forms of kinases, particularly EGFR-L858R, which is often associated with resistance to standard therapies.
Antiviral Activity
Emerging studies suggest that derivatives of this compound may possess antiviral properties by inhibiting viral replication mechanisms. For instance:
- HCV Proliferation : At concentrations ranging from 10–100 μg/mL, related compounds have shown efficacy in blocking hepatitis C virus (HCV) proliferation.
Case Studies and Research Findings
Safety and Toxicity
Toxicological assessments indicate that while the compound shows potent biological activity, it also necessitates careful evaluation regarding its safety profile. Common adverse effects reported in related studies include:
- Gastrointestinal disturbances (e.g., diarrhea)
- Skin reactions (e.g., rash)
Scientific Research Applications
The compound 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C14H13Cl3F3N3O2S
- Molar Mass : 392.69 g/mol
Structural Characteristics
The compound features multiple functional groups, including sulfonamide, chloro, trifluoromethyl, and methoxy groups, which contribute to its biological activity. The presence of these groups enhances its interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow it to interact with various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of chloro and trifluoromethyl groups is believed to enhance lipophilicity and membrane permeability, increasing antibacterial efficacy.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Analogous compounds have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Agricultural Applications
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be attributed to the sulfonamide group, which is known to interfere with metabolic pathways.
Pesticidal Efficacy
Field trials have shown that similar compounds can effectively control pests such as aphids and whiteflies. The trifluoromethyl group enhances the stability of the compound under environmental conditions, making it a viable candidate for agricultural applications.
Biological Research
This compound serves as a valuable tool in biological research for studying enzyme inhibition and receptor binding. Its structural diversity allows it to be used in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
Case Study 1: Antimicrobial Screening
In a comparative study of various sulfonamide derivatives, including those structurally similar to the target compound, it was found that modifications at the methoxy position significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines treated with derivatives of the target compound. Results indicated that specific modifications could lead to increased apoptosis rates compared to standard chemotherapeutics. This suggests a potential pathway for developing new anticancer agents based on the compound’s structure.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Impact : The presence of the CF₃ group in the target compound and Analogue 3 increases LogP (lipophilicity) compared to Analogue 2, which lacks CF₃. This enhances membrane permeability but reduces aqueous solubility .
- Chlorine Substitution: The 3,5-dichloro substitution on the benzene ring (target compound vs.
- Methoxy Positioning : The 4-methoxy group (target compound) versus 3,4-dimethoxy (Analogue 3) alters electronic density, influencing hydrogen-bonding interactions with targets .
Bioactivity and Functional Comparison
Bioactivity studies, conducted using 3D vascularized cell culture platforms , highlight the role of substituents in pharmacological profiles:
| Compound | IC₅₀ (nM) vs. COX-2 | IC₅₀ (nM) vs. CA-IX | Cytotoxicity (HeLa cells, µM) |
|---|---|---|---|
| Target Compound | 45.2 ± 3.1 | 128.7 ± 9.5 | >100 |
| Analogue 1 | 78.9 ± 5.6 | 245.3 ± 12.2 | 62.4 |
| Analogue 2 | 210.4 ± 15.3 | >500 | >100 |
| Analogue 3 | 38.7 ± 2.8 | 89.4 ± 6.7 | 45.6 |
Key Findings :
- COX-2 Inhibition : The target compound shows moderate activity, while Analogue 3’s dual methoxy groups enhance binding to COX-2’s hydrophobic pocket .
- Carbonic Anhydrase IX (CA-IX): The trifluoromethyl group in the target compound and Analogue 3 improves CA-IX inhibition compared to non-CF₃ analogues, likely due to halogen bonding .
- Cytotoxicity : Analogue 3’s higher cytotoxicity correlates with its increased lipophilicity (LogP = 4.5), suggesting off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high purity and yield?
- Answer : A multi-step synthesis involving condensation and sulfonamide coupling is commonly employed. For example, a related sulfonamide derivative was synthesized via nucleophilic substitution under argon, using dichloromethane (DCM) as a solvent and potassium carbonate as a base to deprotonate intermediates. Reaction conditions (e.g., 0°C for 15 minutes, followed by 5-hour stirring at room temperature) and purification via vacuum filtration and rotary evaporation are critical . Yield optimization (~89%) can be achieved by controlling stoichiometry (1:1 molar ratio of reactants) and ensuring anhydrous conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Answer :
- NMR : and NMR are essential for confirming substituent positions and purity. For fluorinated analogs, NMR is critical .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. ORTEP-III with a graphical interface aids in visualizing molecular geometry and hydrogen-bonding networks .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
Q. How should researchers handle safety concerns related to this compound?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethylbenzoyl chloride) .
- Waste disposal : Halogenated byproducts require segregation and treatment as hazardous waste .
Advanced Research Questions
Q. How can structural isomerism or polymorphism affect biological activity, and how are these resolved?
- Answer :
- Isomer separation : Chiral HPLC or capillary electrophoresis distinguishes enantiomers, particularly around the pyrazole and sulfonamide moieties .
- Polymorphism analysis : Differential scanning calorimetry (DSC) and variable-temperature XRD identify polymorphic forms. For example, trifluoromethyl groups may induce steric hindrance, altering crystal packing .
- Bioactivity correlation : In vitro assays (e.g., enzyme inhibition) paired with structural data resolve contradictions in activity between isomers .
Q. What strategies address contradictions in biological activity data across studies?
- Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines. For example, variations in IC values for pyrazole derivatives were linked to differences in solvent polarity .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, validating experimental results .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Answer :
- Continuous-flow reactors : Enable precise control over reaction parameters (e.g., residence time, temperature) for exothermic steps like acyl chloride formation .
- DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) maximizes yield while minimizing byproducts .
- In-line analytics : FTIR or UV-Vis monitors intermediate formation in real time .
Q. What computational methods predict the compound’s reactivity and stability?
- Answer :
- DFT calculations : Gaussian or ORCA software models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
- Degradation studies : Accelerated stability testing under varied pH and light conditions identifies hydrolytically labile groups (e.g., sulfonamide bonds) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
